molecular formula C7H5BrFN3 B13902941 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13902941
M. Wt: 230.04 g/mol
InChI Key: FGDMQTANWVVCFW-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a triazolopyridine core. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the compound’s oxidation state.

Scientific Research Applications

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other triazolopyridine derivatives.

Properties

Molecular Formula

C7H5BrFN3

Molecular Weight

230.04 g/mol

IUPAC Name

6-bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5BrFN3/c1-4-10-7-6(9)2-5(8)3-12(7)11-4/h2-3H,1H3

InChI Key

FGDMQTANWVVCFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=C(C2=N1)F)Br

Origin of Product

United States

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